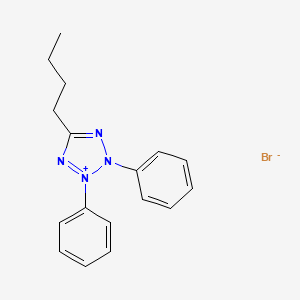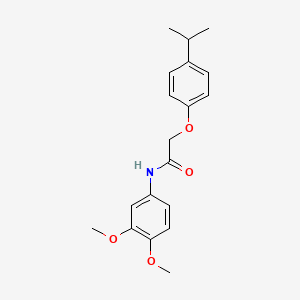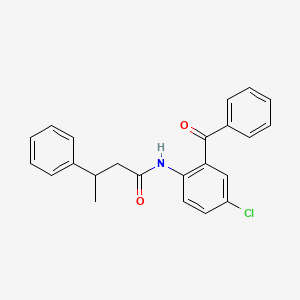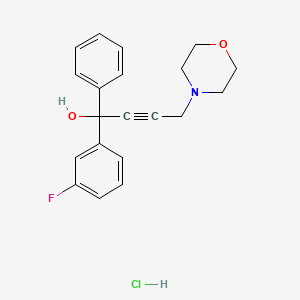
N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide
説明
N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide, also known as KPT-330, is a small-molecule inhibitor that has shown promising results in scientific research for the treatment of cancer. The compound was first synthesized in 2012 by Karyopharm Therapeutics and has since been studied extensively for its mechanism of action and potential therapeutic applications.
作用機序
N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide's mechanism of action involves the binding of the compound to the cysteine residue at position 528 of XPO1, which is critical for the protein's activity. This binding disrupts the interaction between XPO1 and its cargo proteins, preventing their export from the nucleus and promoting their accumulation in the nucleus. This accumulation leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. The compound promotes the accumulation of tumor suppressor proteins in the nucleus, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of several oncogenic proteins, including c-Myc, Bcl-2, and Survivin, which are overexpressed in many types of cancer and play a critical role in tumor growth and survival.
実験室実験の利点と制限
One of the main advantages of N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide in lab experiments is its specificity for XPO1, which makes it a valuable tool for studying the role of this protein in cancer cells. The compound has also been shown to be effective in a wide range of cancer cell lines, making it a versatile tool for studying different types of cancer. However, one limitation of this compound is its potential toxicity to normal cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide and its potential therapeutic applications. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of more potent and selective XPO1 inhibitors that can overcome the limitations of this compound and improve its therapeutic efficacy. Finally, the study of this compound's mechanism of action and its effects on other cellular pathways could lead to the discovery of new targets for cancer therapy.
科学的研究の応用
N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide has been studied extensively for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of the nuclear export protein exportin 1 (XPO1), which is overexpressed in many types of cancer and plays a critical role in the export of tumor suppressor proteins out of the nucleus. By inhibiting XPO1, this compound can prevent the export of these tumor suppressor proteins and promote their accumulation in the nucleus, leading to cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-20(26)23-18-10-6-9-17(15-18)21(27)24(14-12-19(22)25)13-11-16-7-4-3-5-8-16/h3-10,15H,2,11-14H2,1H3,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTYIMSEUPZVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CCC2=CC=CC=C2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B3982139.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]alaninamide](/img/structure/B3982147.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3982151.png)
![isopropyl 6-{[(3-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3982159.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylhexanamide](/img/structure/B3982169.png)
![2-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B3982170.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3982177.png)




![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B3982233.png)
